1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a substituted derivative of imidazolidine-2,4,5-trione (parabanic acid), a heterocyclic compound characterized by three ketone groups. The compound features a 2-fluorophenylmethyl substituent at the N1 position of the imidazolidine ring, which modulates its physicochemical and biological properties. This structural motif is critical for its activity as a cholinesterase inhibitor, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders like Alzheimer’s disease . Its synthesis typically involves reacting substituted ureas with oxalyl chloride or diethyl oxalate under catalytic conditions .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUSLQIJCGLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require a solvent such as acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinergic enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolidine-2,4,5-trione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds, focusing on inhibitory potency, lipophilicity (log Kow), and structural features.
Table 1: Comparative Analysis of Key Imidazolidine-2,4,5-trione Derivatives
Key Structural and Functional Insights
Substituent Position and Electronic Effects: Para-substituted phenyl groups (e.g., 3d, 3e) enhance inhibitory activity due to optimal steric and electronic interactions with enzyme active sites. Electron-withdrawing groups (e.g., Cl in 3e) improve AChE binding, while lipophilic groups (e.g., isopropyl in 3d) favor BChE inhibition .
Lipophilicity and Bioavailability :
- log Kow values range from 2.45 (3f) to 3.12 (3d), indicating moderate lipophilicity suitable for blood-brain barrier penetration. Compounds with higher log Kow (e.g., 3d) show superior BChE inhibition, correlating with enhanced membrane permeability .
Chiral Centers and Stereochemistry :
- The (R)-configuration at the N3 ethyl group (e.g., 3d, 3e) is critical for activity, as it aligns the fluorobenzo[d]thiazole moiety into the enzyme’s hydrophobic pocket .
Agrochemical vs. Pharmaceutical Applications :
- Derivatives like 1-(4-methylphenyl)imidazolidine-2,4,5-trione are explored for fungicidal properties , whereas benzothiazole-containing analogs (e.g., 3d, 3e) prioritize cholinesterase inhibition .
Structure-Activity Relationships (SAR)
- N1 Aryl Substituents : Para-substituted aryl groups optimize enzyme interactions. Branched alkyl chains (e.g., isopropyl in 3d) increase lipophilicity and BChE affinity.
- N3 Benzothiazole Moiety : The 6-fluorobenzo[d]thiazole group provides π-π stacking and hydrogen-bonding interactions with AChE/BChE catalytic sites .
- Chirality : The (R)-enantiomer exhibits superior activity due to optimal spatial orientation .
Biological Activity
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H7FN2O3
- Molecular Weight : 220.17 g/mol
- CAS Number : 2767579
- Structure : The compound features an imidazolidine ring with a fluorophenyl substituent, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.
Biological Activity Overview
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and the activation of caspases.
Case Study 2: Cell Cycle Arrest
Another investigation assessed the effects of this compound on HeLa cervical cancer cells. Results indicated that treatment led to G2/M phase arrest, suggesting that it interferes with the cell cycle machinery. Flow cytometry analysis revealed an increase in cells at the G2/M checkpoint after exposure to the compound .
Case Study 3: Invasion Inhibition
In A549 lung cancer cells, this compound was found to inhibit invasive capabilities. This was linked to alterations in signaling pathways associated with metastasis, particularly through modulation of matrix metalloproteinases (MMPs) which play a critical role in cancer cell invasion .
Q & A
What are the established synthetic routes for 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione and its derivatives?
Level: Basic
Methodological Answer:
Synthesis typically involves condensation reactions between substituted phenylmethylamines and imidazolidine-trione precursors. For example, 1,3-substituted derivatives are synthesized by reacting fluorinated benzothiazole intermediates with aryl isocyanates under controlled anhydrous conditions. Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane or THF). Structural confirmation relies on NMR and X-ray crystallography .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- 1H/13C/19F-NMR : Essential for confirming substituent positions and fluorine coupling patterns. For example, 19F-NMR chemical shifts in derivatives range from δ: −115.59 to −115.63, reflecting electronic effects of the 2-fluorophenyl group .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, particularly for assessing dihedral angles between the imidazolidine core and aromatic substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 232.235 g/mol for a derivative) and fragmentation patterns .
How can computational chemistry optimize reaction pathways for synthesizing fluorinated imidazolidine-triones?
Level: Advanced
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction barriers, enabling identification of energetically favorable pathways. For instance, reaction path search algorithms combined with molecular dynamics simulations can model substituent effects on regioselectivity. Computational tools like Gaussian or ORCA are used to simulate intermediates, reducing trial-and-error experimentation. Experimental validation involves comparing predicted vs. observed yields and selectivity ratios .
How can researchers resolve contradictions in experimental data (e.g., variable bioactivity or synthetic yields)?
Level: Advanced
Methodological Answer:
- Design of Experiments (DOE) : Full factorial designs (e.g., 2^k models) systematically test variables (e.g., temperature, catalyst loading) to identify interactions affecting yields or activity. For example, a 3-factor DOE revealed that solvent polarity and reaction time dominantly influence fluorinated derivative purity .
- Statistical Analysis : ANOVA or regression models quantify parameter significance. Contradictions in bioactivity data may arise from unaccounted variables (e.g., stereochemical impurities), addressed via HPLC purity checks .
What strategies are used to establish structure-activity relationships (SAR) for fluorinated imidazolidine-triones?
Level: Advanced
Methodological Answer:
- Substituent Variation : Systematic modification of the 2-fluorophenyl group (e.g., electron-withdrawing vs. donating groups) and imidazolidine core (e.g., methyl vs. isopropyl substituents) to assess bioactivity trends. For example, 4-isopropylphenyl derivatives showed enhanced acetylcholinesterase inhibition (IC50: 12.3 µM) compared to unsubstituted analogs .
- In Vitro Assays : Dose-response curves and enzyme kinetics (e.g., Lineweaver-Burk plots) quantify inhibitory potency. Lipophilicity (logP) is correlated with membrane permeability using HPLC-derived retention times .
How can factorial design improve reaction optimization for novel derivatives?
Level: Advanced
Methodological Answer:
A 2^3 factorial design (factors: temperature, solvent ratio, catalyst type) reduces the number of experiments while identifying synergistic effects. For example, a study optimizing a fluorinated derivative’s synthesis found that combining polar aprotic solvents (DMF) with Pd/C catalysts at 100°C increased yields by 28% compared to one-factor-at-a-time approaches. Response surface methodology (RSM) further refines optimal conditions .
What role does X-ray crystallography play in resolving stereochemical uncertainties?
Level: Advanced
Methodological Answer:
X-ray analysis determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). For example, a derivative with a 3-chloro-4-methylphenyl group exhibited a 15° dihedral angle between the imidazolidine core and aromatic ring, influencing its binding to cholinesterase active sites. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures (<0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
